

physicochemical properties of 3,6-Dichloro-8-(dichloromethyl)quinoline

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Compound of Interest

Compound Name:	3,6-Dichloro-8-(dichloromethyl)quinoline
Cat. No.:	B030198

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An In-Depth Technical Guide to the Physicochemical Properties of **3,6-Dichloro-8-(dichloromethyl)quinoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the quinoline derivative, **3,6-Dichloro-8-(dichloromethyl)quinoline**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and logical visualizations to support further research and application.

Core Physicochemical Data

The following tables summarize the available quantitative and qualitative physicochemical properties of **3,6-Dichloro-8-(dichloromethyl)quinoline**.

Quantitative Physicochemical Properties

Property	Value	Source
Molecular Formula	C10H5Cl4N	[1]
Molecular Weight	280.9654 g/mol	[1]
Exact Mass	280.914660 u	[1]
Melting Point	129-131°C	[1]
Boiling Point (Predicted)	372.6 ± 37.0 °C	[1]
Density (Predicted)	1.556 ± 0.06 g/cm³	[1]
pKa (Predicted)	0.03 ± 0.31	[1]
LogP	5.01780	[1]
XLogP3	4.6	[1]

Qualitative and Computed Properties

Property	Value/Description	Source
Solubility	Soluble in Chloroform, Ethyl Acetate	[1]
Storage Temperature	-20°C Freezer, Under Inert Atmosphere	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Topological Polar Surface Area (PSA)	12.89 Å ²	[1]
Heavy Atom Count	15	[1]
Complexity	224	[1]
Canonical SMILES	C1=C2C=C(C=NC2=C(C=C1Cl)Cl)Cl	[1]

Experimental Protocols for Physicochemical Property Determination

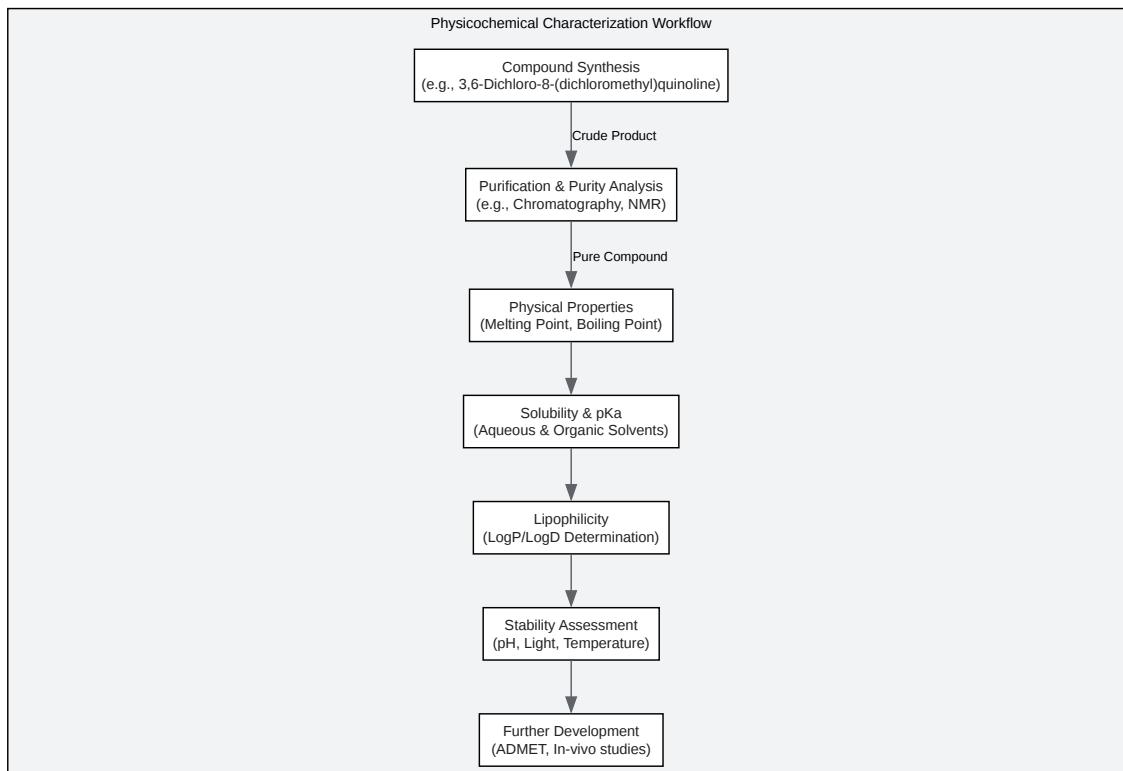
While specific experimental details for **3,6-Dichloro-8-(dichloromethyl)quinoline** are not publicly available, this section outlines standard methodologies for determining the key properties listed above.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology: Capillary Method

- Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[2] The sample must be well-packed to ensure accurate measurement.[2]
- Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a MelTemp or Thiele tube).[2]
- Heating: The sample is heated at a steady, slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[2]
- Observation: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has liquefied.[2]



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Caption: General workflow for physicochemical characterization of a new chemical entity.

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for understanding a compound's ionization state at different pH values, which influences its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

- Principle: This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH using a pH electrode.[3]
- Procedure:
 - A precise amount of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[3]
 - The solution is titrated with a strong acid or base of known concentration.[3]
 - The pH of the solution is measured after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[4]

Methodology: UV-Vis Spectrophotometry

- Principle: This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[3]
- Procedure:
 - A series of buffer solutions with known pH values are prepared.
 - A constant concentration of the compound is added to each buffer solution.
 - The UV-Vis spectrum is recorded for each sample.
- Data Analysis: The absorbance at a specific wavelength where the two species show a significant difference is plotted against pH. The resulting sigmoidal curve allows for the determination of the pKa at the inflection point.[4]

Determination of Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a drug's lipophilicity, which affects its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

- Principle: This is the traditional method for LogP determination, involving the direct measurement of a compound's distribution between two immiscible phases.
- Procedure:
 - A known amount of the compound is dissolved in a mixture of n-octanol and water (pre-saturated with each other).
 - The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.
 - The phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
- Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[5\]](#)

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Principle: This method correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.[\[6\]](#)[\[7\]](#) It is a faster and less material-intensive alternative to the shake-flask method.[\[8\]](#)
- Procedure:
 - The compound is injected into an HPLC system equipped with a reversed-phase column (e.g., C18).
 - The mobile phase typically consists of a mixture of water/buffer and an organic modifier (e.g., methanol or acetonitrile).

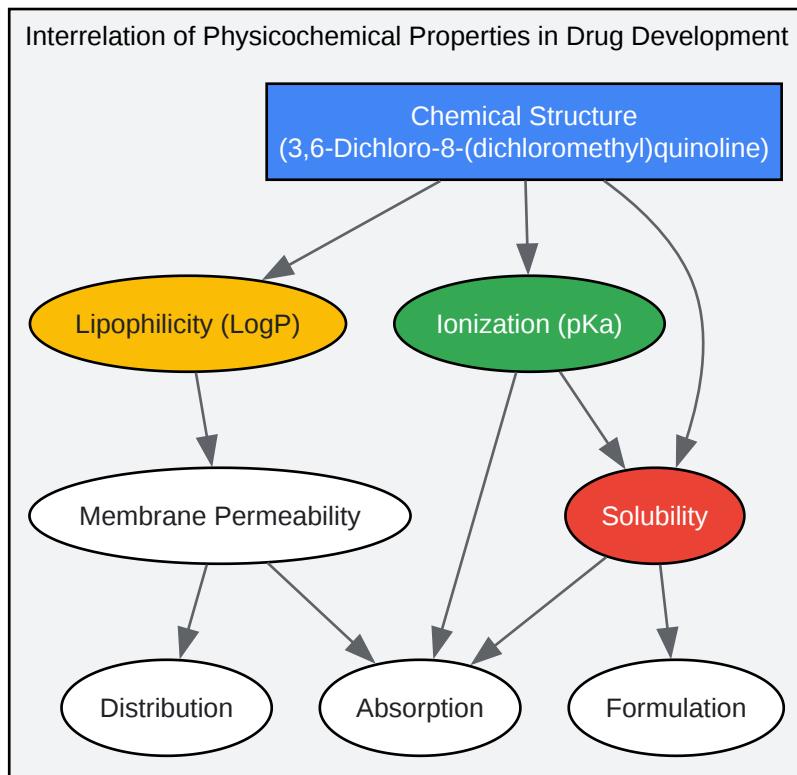
- The retention time of the compound is measured under isocratic conditions.
- Calculation: A calibration curve is generated using a series of reference compounds with known LogP values. The LogP of the test compound is then interpolated from its retention time using this curve.[\[8\]](#)

Solubility Determination

Solubility is a fundamental property that affects a drug's formulation and bioavailability.

Methodology: Equilibrium Solubility Method (Shake-Flask)

- Principle: This method determines the saturation concentration of a compound in a specific solvent.
- Procedure:
 - An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., water, buffer at a specific pH).
 - The resulting suspension is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered to remove the undissolved solid.
 - The concentration of the compound in the clear filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).
- Result: The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.



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Caption: Relationship between core physicochemical properties and their impact on drug development.

Conclusion

This guide provides a summary of the currently available physicochemical data for **3,6-Dichloro-8-(dichloromethyl)quinoline**. While much of the quantitative data is predictive, it offers a valuable starting point for further experimental investigation. The detailed standard operating procedures for key physicochemical tests—melting point, pKa, LogP, and solubility—provide a framework for the experimental validation and characterization of this and other novel chemical entities. A thorough understanding and experimental determination of these properties are fundamental steps in the drug discovery and development pipeline, influencing everything from initial screening to final formulation.

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